4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid
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Overview
Description
4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid is a synthetic organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.301 g/mol This compound is known for its unique structure, which includes a cyclohexylidene ring with two keto groups and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with an appropriate amine and butanoic acid derivative. One common method involves the use of triethylamine as a base in refluxing ethanol . The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-((Anilinocarbothioyl)amino)butanoic acid
- 4-((Anilinocarbonyl)amino)butanoic acid
- 3-Amino-4-(4-hydroxyphenyl)butanoic acid
- 4-(Benzyl (tert-butoxycarbonyl)amino)butanoic acid
- 3-Methyl-3-(4-methylphenyl)butanoic acid
Uniqueness
4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid is unique due to its cyclohexylidene ring with two keto groups, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it valuable for specific research applications.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-13(2)6-10(15)9(11(16)7-13)8-14-5-3-4-12(17)18/h8,15H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
RUXPDTBYPXXVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCCC(=O)O)O)C |
Origin of Product |
United States |
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